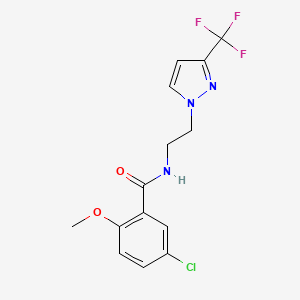

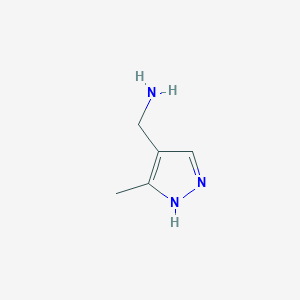

5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide”, the molecular weight is 368.84, and the melting point is 209-214 °C (lit.) .科学的研究の応用

Synthesis and Chemical Transformation

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives showcases a method involving simple treatment with m-chloroperoxybenzoic acid, resulting in high yields and easy conversion to methoxy derivatives. This approach highlights the chemical versatility and reactivity of related compounds under specific conditions (Majumdar, Das, & Jana, 1998).

A novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles was developed, demonstrating the potential for creating compounds with significant antiviral activities, specifically against the H5N1 subtype of the influenza A virus. This synthesis pathway underscores the potential of such compounds in medicinal chemistry and drug design (Hebishy, Salama, & Elgemeie, 2020).

作用機序

Target of Action

The primary target of this compound is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound acts as an inhibitor of human carbonic anhydrase B . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reaction. This inhibition can disrupt the balance of bicarbonate and proton concentrations in the body, which can have various physiological effects.

Result of Action

The result of the compound’s action is the inhibition of carbonic anhydrase B , leading to a disruption in the balance of bicarbonate and proton concentrations in the body . This can have various physiological effects, depending on the extent of the disruption and the body’s ability to compensate for the change.

特性

IUPAC Name |

5-chloro-2-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3O2/c1-23-11-3-2-9(15)8-10(11)13(22)19-5-7-21-6-4-12(20-21)14(16,17)18/h2-4,6,8H,5,7H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRCXBXGCQJQLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=CC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2367993.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2367995.png)

![Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2367998.png)

![[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B2368002.png)

![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)

![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)

![N-(2-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2368016.png)